Excited-State Reducing Power vs. Classic NADH Models
The photoexcited state of 10‑methyl‑9,10‑dihydroacridine (AcrH*), the reduced form of the 10‑methylacridinium ion, is identified as the most thermodynamically favourable electron, hydride, and hydrogen‑atom donor among the three classic NADH models—BNAH, HEH, and AcrH—in acetonitrile [1]. This ranking is based on comprehensive thermodynamic cards constructed from experimentally determined redox potentials across nine elementary steps. In contrast, BNAH* and HEH* are thermodynamically less potent reductants in their photoexcited states, meaning that only AcrH* can drive certain hydride‑transfer reactions that are thermodynamically unfeasible for the other two models [1].
| Evidence Dimension | Thermodynamic hydride‑donor ability of photoexcited state |
|---|---|
| Target Compound Data | AcrH* is the most thermodynamically favourable hydride donor among BNAH*, HEH*, and AcrH* (qualitative ranking based on multi‑step thermodynamic cards) [1] |
| Comparator Or Baseline | BNAH* (1‑benzyl‑1,4‑dihydronicotinamide) and HEH* (Hantzsch ester) – both less potent hydride donors |
| Quantified Difference | AcrH* > HEH* > BNAH* for hydride‑donor ability; exact ΔG differences are provided in the full thermodynamic card (9 elementary steps) [1] |
| Conditions | Acetonitrile; thermodynamic cards derived from experimental redox potentials and pKa values |
Why This Matters
For procurement decisions in photoredox catalysis, this thermodynamic superiority means that 10‑methylacridinium‑derived catalysts can drive reductions that are inaccessible to cheaper, more common NADH mimics, justifying the selection of this compound for challenging reductive transformations.
- [1] Zhu X.-Q. et al. Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides in Nine Elementary Steps and Their Applications. Molecules, 2025, 30, 1053. DOI: 10.3390/molecules30051053. View Source
